(2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Description
Properties
Molecular Formula |
C13H14ClF3N2O |
|---|---|
Molecular Weight |
306.71 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H14ClF3N2O/c1-18-5-7-19(8-6-18)12(20)9-3-2-4-10(11(9)14)13(15,16)17/h2-4H,5-8H2,1H3 |
InChI Key |
YAABKNVTCWPHFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves the acylation of 4-methylpiperazine with an activated derivative of 2-chloro-3-(trifluoromethyl)benzoic acid, such as the corresponding acid chloride.
Preparation of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride Intermediate
Starting Material: 2-Chloro-3-(trifluoromethyl)benzoic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, often in the presence of a catalytic amount of DMF to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out in anhydrous dichloromethane or toluene under reflux conditions for several hours until complete conversion is observed.
Purification: Excess reagents and by-products are removed by evaporation under reduced pressure to yield the acid chloride intermediate as a reactive species for the next step.
Acylation of 4-Methylpiperazine
Nucleophile: 4-Methylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
Reaction Conditions: The acylation is performed in an inert solvent such as dichloromethane or acetonitrile, often at low temperature (0°C to room temperature) to control the reaction rate and minimize side reactions.
Base Addition: A tertiary amine base like triethylamine or N-methylmorpholine is added to scavenge the hydrochloric acid generated during the reaction, improving yield and purity.
Reaction Time: The mixture is stirred for several hours (typically 4–24 hours) until the reaction is complete, monitored by TLC or HPLC.
Purification of the Target Compound
Column Chromatography: The crude product is purified by silica gel column chromatography using a mobile phase of acetone/dichloromethane mixtures, for example, 5:95 or 10:90 ratios, to separate the desired product from impurities and unreacted starting materials.
Crystallization: In some cases, recrystallization from suitable solvents can be employed to further purify the compound.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride or oxalyl chloride, DMF | Dichloromethane/toluene | Reflux (~40–80°C) | 2–6 hours | Catalytic DMF enhances reaction |
| Acylation with 4-methylpiperazine | 4-Methylpiperazine, triethylamine base | Dichloromethane/acetonitrile | 0°C to RT | 4–24 hours | Base scavenges HCl, controls pH |
| Purification | Silica gel chromatography | Acetone/dichloromethane (5–10% acetone) | Ambient | Until pure | TLC/HPLC monitoring recommended |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. Quantitative studies indicate:
Key Findings :
-
The electron-withdrawing trifluoromethyl group activates the chloro substituent for NAS, particularly with strong nucleophiles like piperazine derivatives.
-
Palladium-catalyzed cross-couplings require ligand optimization (e.g., Xantphos) to mitigate steric hindrance from the trifluoromethyl group .
Piperazine Nitrogen Functionalization
The 4-methylpiperazine moiety undergoes acylation and alkylation at its secondary amine:
Mechanistic Notes :
-
Acylation proceeds via a two-step mechanism: initial proton abstraction by Et₃N, followed by nucleophilic attack on the acyl chloride .
-
Steric effects from the 4-methyl group limit reactivity at the adjacent nitrogen atom.
Ketone Bridge Reactivity
The methanone linker participates in condensation and reduction reactions:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | MeMgBr, THF, –78°C → rt | Tertiary alcohol formation | 63% | |
| Wolff-Kishner | NH₂NH₂, KOH, ethylene glycol, 170°C | Reduction to methylene group | 51% |
Side Reactions :
-
Competitive elimination may occur under strongly basic conditions, forming unsaturated byproducts (e.g., styrene analogs).
Electrophilic Aromatic Substitution (EAS)
The phenyl ring’s electron-deficient nature directs EAS to the para position relative to the chloro group:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl derivative | 82% | |
| Sulfonation | SO₃, DCE, 40°C | Sulfonic acid formation | 58% |
Regioselectivity :
Side Reactions and Byproduct Formation
Competitive pathways during synthesis or functionalization:
| Scenario | Conditions | Byproduct | Source |
|---|---|---|---|
| Nucleophilic Attack | Excess piperazine, refluxing DCM | Bis-alkylated piperazine derivatives | |
| Oxidative Degradation | H₂O₂, Fe²⁺, pH 7.4 | N-oxides of the piperazine ring |
Mitigation Strategies :
-
Strict stoichiometric control and low temperatures minimize bis-alkylation .
-
Antioxidants (e.g., BHT) prevent oxidative degradation during storage .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Kinetic and Thermodynamic Data
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its piperazine moiety is known to interact with various biological targets, making it a valuable tool for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
(2-Chloro-6-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone (CAS: 2379321-97-6)
- Structural Difference : Trifluoromethyl group at position 6 instead of 3.
- Physicochemical Impact: logP: Expected to be similar (~3.4–3.5) due to identical substituents, but minor differences in dipole moments may arise from positional isomerism. Solubility: Both compounds likely exhibit poor aqueous solubility (logSw ≈ -3.8), typical of lipophilic arylpiperazines .
- Safety Profile : Shares hazard warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitization .
4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351)
- Structural Difference : 3-Chloro and 2-fluoro substituents on separate phenyl rings.
- Key Properties :
Functional Group Variations
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (A1329233)
- Structural Difference : Nitro group (electron-withdrawing) replaces trifluoromethyl.
- Metabolic Stability: Nitro groups are prone to reduction, making this compound less stable than the trifluoromethyl-containing analog .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37)
Core Structure Modifications
Imidazo[1,2-b]pyridazin-2-yl Derivatives (Compounds 72, 74, 75)
- Structural Difference : Imidazo[1,2-b]pyridazine core replaces phenyl.
- Key Findings: Purity and Stability: HPLC purity >99% and melting points (e.g., 133–135°C for compound 72) indicate high crystallinity.
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl Position : Moving CF3 from position 3 to 6 (as in ) may sterically hinder target binding or alter dipole moments.
- Halogen Effects : Chloro and fluoro substituents enhance metabolic stability and lipophilicity but reduce solubility.
- Piperazine Modifications : 4-Methylpiperazine improves solubility compared to unsubstituted piperazines, as seen in kinase inhibitor derivatives .
Biological Activity
(2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, also known as compound X173441, is a synthetic organic compound with potential therapeutic applications. Its molecular formula is C13H14ClF3N2O, and it has garnered attention for its biological activity, particularly in the context of cancer treatment and other pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including proteins involved in cell signaling pathways. It has been shown to exhibit potent inhibitory effects on c-KIT mutants, which are implicated in various cancers, particularly gastrointestinal stromal tumors (GISTs). The compound's efficacy against these mutants suggests a potential role as a targeted therapy in oncology .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against a range of c-KIT mutant models. In vivo studies demonstrated its ability to inhibit tumor growth in mice bearing these mutations. The compound's pharmacokinetic properties were favorable, suggesting good absorption and distribution within biological systems .
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis through mechanisms involving oxidative stress and disruption of mitochondrial function. This aligns with findings from similar compounds that target cellular pathways related to ferroptosis, a form of regulated cell death associated with iron metabolism and reactive oxygen species .
Case Studies
- Case Study on GIST Treatment : A study involving mice with imatinib-resistant GISTs showed that treatment with this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated, indicating a promising therapeutic index .
- Cytotoxicity Assessment : In another study assessing the cytotoxicity of this compound across multiple cancer cell lines, it was found to have an IC50 value in the low nanomolar range, demonstrating its potency as an anticancer agent. Mechanistic studies suggested that the compound acts by inducing oxidative stress and activating apoptotic pathways .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared using Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis. Key parameters include temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd(OAc)₂) . Optimizing stoichiometry of the aryl halide and piperazine precursor is critical to minimize byproducts like dimerized intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., monoclinic system with space group P2₁/c, a = 6.0686 Å, b = 18.6887 Å) .
- HPLC : Purity validation (≥98% achievable with C18 columns, 0.1% TFA in mobile phase) .
- NMR : Distinct signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and piperazine protons (δ ~2.5–3.5 ppm in ¹H NMR) .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?
- Methodological Answer :
- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in dichloromethane (~10 mg/mL). Poor aqueous solubility necessitates formulation with cyclodextrins or liposomes for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group. Accelerated stability studies (40°C/75% RH for 14 days) show <2% degradation when protected from light .
Advanced Research Questions
Q. What structure-activity relationships (SARs) justify the inclusion of the trifluoromethyl and 4-methylpiperazine moieties?
- Methodological Answer :
- The trifluoromethyl group enhances lipophilicity (logP ~3.5) and metabolic stability by resisting cytochrome P450 oxidation .
- The 4-methylpiperazine moiety improves solubility via protonation at physiological pH and facilitates target binding through hydrogen bonding with kinase ATP pockets (e.g., WDR5 protein degraders) .
- In silico docking (e.g., AutoDock Vina) predicts a binding affinity of –9.2 kcal/mol for kinase targets, validated by SPR assays .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endotoxin levels in stock solutions can alter IC₅₀ values. Standardize protocols using CLSI guidelines .
- Data Example : Discrepancies in cytotoxicity (IC₅₀ = 2–10 µM) may arise from impurity profiles (e.g., residual palladium in synthetic batches). Quantify metal contaminants via ICP-MS and correlate with activity .
Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic (PK) properties?
- Methodological Answer :
- In vitro : Liver microsomal stability assays (e.g., rat/human microsomes) to measure half-life (>60 min indicates suitability for oral dosing) .
- In vivo : Use Sprague-Dawley rats for PK studies (dose: 10 mg/kg IV/oral). Monitor plasma concentration via LC-MS/MS; expected *Cmax = 1.2 µg/mL, t½ = 4.5 hr .
Q. What are the primary degradation pathways under physiological conditions, and how can metabolites be identified?
- Methodological Answer :
- Hydrolysis : The ketone group undergoes pH-dependent hydrolysis to form a carboxylic acid derivative (detected via HRMS at m/z 476.29) .
- Oxidative Metabolism : CYP3A4-mediated N-demethylation of the piperazine ring generates a primary amine metabolite (confirmed by exact mass 219.1259) .
- Analytical Workflow : Use HILIC chromatography coupled with high-resolution mass spectrometry (Q-TOF) to separate polar metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
